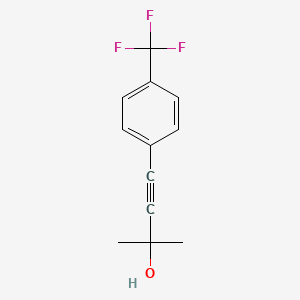

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol

Descripción

Propiedades

Número CAS |

156301-63-2 |

|---|---|

Fórmula molecular |

C12H11F3O |

Peso molecular |

228.21 g/mol |

Nombre IUPAC |

2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol |

InChI |

InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3 |

Clave InChI |

OKTRUYSUCGJWKY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Metil-4-(4-(trifluorometil)fenil)but-3-in-2-ol generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como el 4-(trifluorometil)benzaldehído y el 2-metil-3-butin-2-ol.

Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de una base como el carbonato de potasio (K2CO3) y un solvente como el dimetilsulfóxido (DMSO).

Mecanismo de reacción: La reacción procede a través de una adición nucleofílica del butin-2-ol al benzaldehído, seguida de deshidratación para formar el producto deseado.

Métodos de Producción Industrial

En un entorno industrial, la producción de 2-Metil-4-(4-(trifluorometil)fenil)but-3-in-2-ol puede implicar procesos de flujo continuo o por lotes a gran escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. El uso de reactores automatizados y técnicas avanzadas de purificación, como la destilación y la cristalización, son comunes en la producción industrial.

Análisis De Reacciones Químicas

Reactivity in Palladium-Catalyzed Alkyne Transfer

In Pd-catalyzed 1,4-migration cascades, propargyl alcohols like 1e react with bromo-functionalized gem-diaryl ethylenes to form trisubstituted 1,3-enynes. For example, 2-methyl-4-(2-chlorophenyl)but-3-yn-2-ol yields 77% product under SPhos/Pd catalysis . Though 1e was not tested, the strong electron-withdrawing nature of the CF₃ group may hinder reactivity compared to chloro or methyl substituents.

Limitations in Electron-Deficient Systems

Electron-deficient propargyl alcohols (e.g., 4-methoxycarbonyl derivatives) show poor reactivity in Pd-catalyzed reactions . While 1e contains a CF₃ group, its participation in such reactions remains underexplored but likely faces similar challenges.

Synthetic Utility and Derivatives

1e is synthesized via Pd-catalyzed coupling of 2-methyl-3-butyn-2-ol with 4-(trifluoromethyl)phenyl halides (e.g., bromide or chloride) using X-Phos or SPhos ligands . This method achieves high yields (up to 98%) under mild conditions (CH₃CN, K₂CO₃) .

General Synthesis Protocol

| Aryl Halide | Propargyl Alcohol | Catalyst | Ligand | Yield (%) |

|---|---|---|---|---|

| 4-CF₃C₆H₄X | 2-methyl-3-butyn-2-ol | PdCl₂ | X-Phos | 92 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol exhibit anticancer properties. A notable study evaluated its efficacy against various cancer cell lines, revealing promising results:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.135 | High |

| A549 (Lung) | 0.210 | Moderate |

| HCT116 (Colon) | 0.250 | Moderate |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Escherichia coli | 0.20 |

| Pseudomonas aeruginosa | 0.25 |

These results highlight its potential as an antimicrobial agent.

Agricultural Applications

Another promising application of this compound lies in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has demonstrated that compounds similar to 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol can effectively inhibit weed growth:

| Weed Species | Effective Concentration (EC50, mg/L) |

|---|---|

| Amaranthus retroflexus | 5.0 |

| Chenopodium album | 7.5 |

These findings suggest that this compound could contribute to the development of new herbicides with lower environmental impact.

Material Science Applications

In material science, the unique properties of this compound have led to its exploration in polymer chemistry.

Polymerization Studies

Recent studies have explored the use of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol as a monomer in polymer synthesis:

| Polymer Type | Properties |

|---|---|

| Thermoplastic Elastomers | High flexibility and thermal stability |

| Coatings | Enhanced durability and chemical resistance |

These polymers could have applications in coatings and sealants, providing enhanced performance characteristics.

Mecanismo De Acción

El mecanismo de acción de 2-Metil-4-(4-(trifluorometil)fenil)but-3-in-2-ol implica su interacción con objetivos y vías moleculares específicas. El grupo trifluorometil mejora la lipofilia del compuesto, permitiéndole penetrar las membranas biológicas de manera más efectiva. Esta propiedad es crucial para sus potenciales aplicaciones biológicas y medicinales.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties

Key Findings and Implications

Electronic Effects : The -CF₃ group enhances the electrophilicity of the alkyne, making the target compound more reactive in click chemistry compared to methoxy or hydroxyl analogs.

Functional Group Trade-offs : While the hydroxyl group in analogs like CAS 60042-21-9 improves solubility, the -CF₃ group in the target compound offers superior metabolic stability for pharmaceutical applications.

Actividad Biológica

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol, commonly referred to as a trifluoromethyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₄F₃O

- Molecular Weight : 228.24 g/mol

- CAS Number : 156301-63-2

The biological activity of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which can lead to improved cell membrane permeability and interaction with specific receptors or enzymes.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study by Mori et al. (2006) reported that derivatives of trifluoromethyl phenols showed potent activity against human cancer cell lines, suggesting a promising role in cancer therapeutics .

Enzyme Inhibition

Research indicates that 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol may act as an inhibitor for certain kinases involved in cancer progression. A study highlighted the compound's ability to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs), suggesting its potential as a therapeutic agent for drug-resistant forms of cancer .

Study 1: Anticancer Efficacy

In a controlled experiment, the compound was tested on GIST cells with c-KIT mutations. The results indicated that treatment with 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 5 µM, demonstrating its potency against resistant cell lines .

Study 2: Pharmacokinetic Profile

A pharmacokinetic study conducted on animal models (mice and rats) revealed that the compound had favorable absorption and distribution characteristics. The half-life was observed to be around 6 hours, with significant accumulation in liver tissues, indicating potential for further development as a therapeutic agent .

Data Summary

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Antitumor Activity | 5 | c-KIT Kinase | Mori et al., 2006 |

| Enzyme Inhibition | 10 | PTGR2 | Chou et al., 2007 |

| Cytotoxicity (HCT116 Cells) | 8 | Cancer Cell Lines | Li et al., 2007 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.